

# A Comparative Analysis of Infigratinib and F1-7 in FGFR-Amplified Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | FGFR1 inhibitor 7 |           |  |  |  |
| Cat. No.:            | B12396149         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, Infigratinib (BGJ398) and F1-7, based on available preclinical data. While direct head-to-head studies are not available, this document synthesizes findings from separate investigations to offer insights into their respective mechanisms of action, efficacy in cancer models with FGFR aberrations, and the experimental approaches used for their evaluation.

## **Executive Summary**

Infigratinib is a selective, ATP-competitive oral tyrosine kinase inhibitor (TKI) with high potency against FGFR1, FGFR2, and FGFR3, and weaker activity against FGFR4.[1][2] It has demonstrated clinical activity in patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions.[1] F1-7 is a novel small molecule pan-FGFR inhibitor that has shown potent inhibition of all four FGFR isoforms in biochemical assays and anti-tumor activity in colon cancer models.[3][4] This guide will delve into the quantitative data supporting the activity of each compound, the methodologies behind these findings, and visualizations of the targeted signaling pathway and experimental workflows.

#### **Data Presentation**

The following tables summarize the in vitro and in vivo efficacy of Infigratinib and F1-7 in various FGFR-amplified or dependent cancer models. It is crucial to note that the data for each inhibitor were generated in independent studies under different experimental conditions.



## **Table 1: In Vitro Inhibitory Activity of Infigratinib and F1-**



| Compoun<br>d          | Target                    | Assay<br>Type                                          | Cell<br>Line/Rec<br>ombinant<br>Protein  | Cancer<br>Type                                                                     | IC50           | Citation(s<br>) |
|-----------------------|---------------------------|--------------------------------------------------------|------------------------------------------|------------------------------------------------------------------------------------|----------------|-----------------|
| Infigratinib          | FGFR1,<br>FGFR2,<br>FGFR3 | Biochemic<br>al Assay                                  | Recombina<br>nt Kinases                  | -                                                                                  | Low nM potency | [1]             |
| FGFR2<br>fusion       | Cell<br>Viability         | ICC13-7                                                | Cholangioc<br>arcinoma                   | 12 nM                                                                              | [5]            | _               |
| FGFR2<br>fusion       | Cell<br>Viability         | ICC21                                                  | Cholangioc<br>arcinoma                   | ~250 nM                                                                            | [5]            |                 |
| FGFR-<br>dependent    | Cell<br>Viability         | Malignant Pleural Mesothelio ma Cell Lines (sensitive) | Malignant<br>Pleural<br>Mesothelio<br>ma | < 1 μM                                                                             | [6]            |                 |
| FGFR-<br>dependent    | Cell<br>Viability         | Colorectal Cancer TIC Spheroids (HC6T, HC9T, HC20T)    | Colorectal<br>Cancer                     | Not<br>specified,<br>but showed<br>dose-<br>dependent<br>growth<br>suppressio<br>n | [7]            |                 |
| F1-7                  | Recombina<br>nt FGFR1     | Kinase<br>Assay                                        | Recombina<br>nt Protein                  | -                                                                                  | 10 nM          | [3]             |
| Recombina<br>nt FGFR2 | Kinase<br>Assay           | Recombina<br>nt Protein                                | -                                        | 21 nM                                                                              | [3]            |                 |
| Recombina<br>nt FGFR3 | Kinase<br>Assay           | Recombina<br>nt Protein                                | -                                        | 50 nM                                                                              | [3]            | _               |



| Recombina<br>nt FGFR4       | Kinase<br>Assay            | Recombina<br>nt Protein   | -               | 4.4 nM | [3] |
|-----------------------------|----------------------------|---------------------------|-----------------|--------|-----|
| FGFR-<br>overexpres<br>sing | Cell<br>Viability<br>(MTT) | HCT-116,<br>RKO,<br>SW620 | Colon<br>Cancer | 1-2 μΜ | [3] |

## Table 2: In Vivo Anti-Tumor Efficacy of Infigratinib and

F1-7

| Compound                                                               | Cancer Model                                                           | Dosing                                                                                                               | Outcome                                      | Citation(s) |
|------------------------------------------------------------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------|-------------|
| Infigratinib                                                           | Bladder Cancer<br>Xenograft<br>(RT112 cells,<br>FGFR3-TACC3<br>fusion) | Oral, once daily<br>for 14 days                                                                                      | Dose-dependent<br>tumor growth<br>inhibition | [1]         |
| Patient-Derived<br>Xenograft (PDX)<br>Models (FGFR<br>fusion-positive) | Oral, once daily<br>for 3 weeks                                        | Reduction in<br>tumor volume in<br>cholangiocarcino<br>ma, breast, liver,<br>gastric cancer,<br>and glioma<br>models | [1][8]                                       |             |
| Sorafenib-<br>Resistant<br>Hepatocellular<br>Carcinoma<br>Xenografts   | 20 mg/kg, once<br>daily for 17-30<br>days                              | Potent<br>suppression of<br>tumor growth                                                                             | [9]                                          | _           |
| F1-7                                                                   | Colon Cancer<br>Xenograft Model                                        | Not specified                                                                                                        | Inhibition of tumor growth                   | [3][10]     |

## **Experimental Protocols**

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate Infigratinib



and F1-7.

### Infigratinib:

- Cell Viability Assays: Malignant pleural mesothelioma (MPM) cell lines were treated with increasing concentrations of infigratinib or DMSO (vehicle control). Cell numbers were determined after 72 hours to calculate IC50 values.[6] For cholangiocarcinoma (ICC) cell lines, sensitivity to infigratinib was evaluated using an IC50 assay with 4 technical replicates per data point.[5]
- Western Blot Analysis: To assess the impact on downstream signaling, total cell lysates from NIH3T3 cells expressing a KLK2-FGFR2 fusion were subjected to Western analysis.
   Antibodies against pAKT, AKT, pMEK, MEK, pFGFR, FGFR, pMAPK, MAPK, pFRS2, and FRS2 were used.[1] In hepatocellular carcinoma tumor tissues, western blot analysis was performed to detect changes in the FGFR signaling pathway.[9]
- Xenograft Studies: For bladder cancer models, subcutaneous tumors were established in female nude rats using RT112 cells. Treatment with oral infigratinib began when the average tumor size reached 100 mm³.[1] For patient-derived xenograft (PDX) models, tumor growth inhibition studies were conducted in subcutaneous tumor-bearing immunocompromised rats or mice. Oral infigratinib was administered daily for 3 weeks, with tumor dimensions measured twice weekly.[1] In hepatocellular carcinoma models, tumors were implanted subcutaneously into immunodeficient mice. Mice were treated with 20 mg/kg infigratinib once daily for 17 to 30 days.[9]

#### F1-7:

- Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of F1-7 against recombinant FGFR1, 2, 3, and 4 was determined to assess its pan-FGFR inhibitory activity. [3]
- Cell Proliferation and Viability Assays (MTT): Colon cancer cell lines (HCT-116, RKO, and SW620) were treated with F1-7 to determine its effect on cell viability in a concentrationdependent manner and to calculate the IC50.[3]
- Western Blotting: The effect of F1-7 on FGFR phosphorylation and its downstream signaling pathways was evaluated in colon cancer cells.[3][10]



- Comet and EdU Assays: These assays were performed to assess DNA damage and cell proliferation, respectively, in colon cancer cells treated with F1-7.[10]
- Xenograft Model: An in vivo xenograft model was generated to investigate the anti-tumor effect of F1-7.[3][10]

## Mandatory Visualization FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is the primary target of both Infigratinib and F1-7. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream cascades such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4] [11]





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Inhibition by Infigratinib/F1-7.



## Generalized Experimental Workflow for FGFR Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an FGFR inhibitor, based on the methodologies reported for both Infigratinib and F1-7.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. qedtx.com [qedtx.com]
- 2. nbinno.com [nbinno.com]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemosensitivity of Patient-Derived Cancer Stem Cells Identifies Colorectal Cancer Patients with Potential Benefit from FGFR Inhibitor Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 9. researchgate.net [researchgate.net]
- 10. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Infigratinib and F1-7 in FGFR-Amplified Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396149#infigratinib-vs-f1-7-in-fgfr-amplified-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com